N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.16132849 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide typically involves multi-step organic synthesis, incorporating both aromatic and aliphatic chemical reactions. One common method begins with the preparation of the tetrahydroquinoline core via catalytic hydrogenation of quinoline, followed by sulfonation using ethanesulfonyl chloride under controlled temperature and pH conditions. The final step involves amidation, where the intermediate product reacts with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: For large-scale production, optimization of reaction parameters is crucial. High-pressure reactors and continuous flow systems can be employed to enhance yield and reduce reaction times. Ensuring high purity and consistency often requires stringent monitoring of reaction conditions and purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide is prone to various chemical reactions, including:
Oxidation: Catalyzed by agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of sulfoxides or sulfones.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄), transforming functional groups while preserving the core structure.
Substitution: Nucleophilic or electrophilic substitutions at the quinoline or ethanesulfonyl sites, facilitated by reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Halogens or alkyl groups as nucleophiles/electrophiles
Major Products:
Sulfoxides or sulfones (from oxidation)
Reduced amides or amines (from reduction)
Substituted derivatives (from nucleophilic or electrophilic substitution)
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it can act as a molecular probe to study cellular mechanisms, given its capability to interact with specific enzymes or receptors.
Medicine: Its unique chemical structure allows it to be a candidate for drug development, particularly in targeting diseases that involve specific molecular pathways, such as certain types of cancer or neurodegenerative disorders.
Industry: Industrially, it can be used in the development of specialty chemicals, performance materials, and advanced polymers due to its robust reactivity and stability.
Mechanism of Action: N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide functions by interacting with specific molecular targets, such as enzyme active sites or receptor binding domains. The ethanesulfonyl and methoxyphenyl groups contribute to its binding affinity and specificity, modulating biological pathways through mechanisms like enzyme inhibition or receptor agonism/antagonism.
Comparison with Similar Compounds
N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide
N-[1-(propanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-hydroxyphenyl)propanamide
Uniqueness: What sets N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide apart is its unique combination of sulfonyl and methoxyphenyl functionalities, enhancing its reactivity profile and making it a versatile candidate for various applications, particularly where specific molecular interactions are crucial.
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Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-28(25,26)23-14-4-5-17-9-10-18(15-20(17)23)22-21(24)13-8-16-6-11-19(27-2)12-7-16/h6-7,9-12,15H,3-5,8,13-14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQGMFBIDSRKHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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